Cas no 88413-76-7 (Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester)

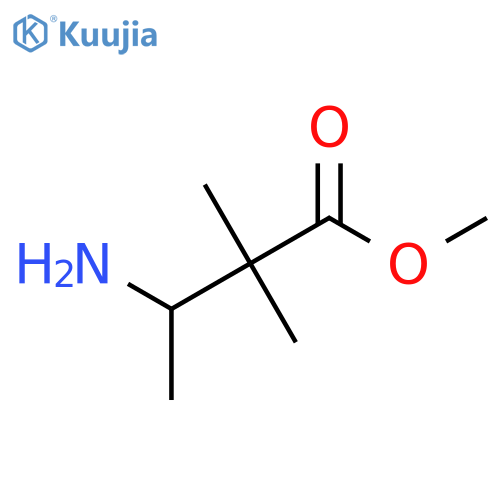

88413-76-7 structure

商品名:Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester

Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester 化学的及び物理的性質

名前と識別子

-

- Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester

- methyl 3-amino-2,2-dimethylbutanoate

- 88413-76-7

- N14617

- Methyl3-amino-2,2-dimethylbutanoate

- HYUUPJAZVLZSGD-UHFFFAOYSA-N

- SCHEMBL12494031

- EN300-4380572

- DTXSID60531865

-

- インチ: 1S/C7H15NO2/c1-5(8)7(2,3)6(9)10-4/h5H,8H2,1-4H3

- InChIKey: HYUUPJAZVLZSGD-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C(C)(C)C(C)N)=O

計算された属性

- せいみつぶんしりょう: 145.110278721g/mol

- どういたいしつりょう: 145.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 52.3Ų

Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4380572-0.1g |

methyl 3-amino-2,2-dimethylbutanoate |

88413-76-7 | 0.1g |

$628.0 | 2023-05-30 | ||

| Enamine | EN300-4380572-0.25g |

methyl 3-amino-2,2-dimethylbutanoate |

88413-76-7 | 0.25g |

$657.0 | 2023-05-30 | ||

| Enamine | EN300-4380572-0.05g |

methyl 3-amino-2,2-dimethylbutanoate |

88413-76-7 | 0.05g |

$600.0 | 2023-05-30 | ||

| Enamine | EN300-4380572-10.0g |

methyl 3-amino-2,2-dimethylbutanoate |

88413-76-7 | 10g |

$3069.0 | 2023-05-30 | ||

| Ambeed | A808013-1g |

Methyl 3-amino-2,2-dimethylbutanoate |

88413-76-7 | 95% | 1g |

$474.0 | 2024-04-16 | |

| Enamine | EN300-4380572-0.5g |

methyl 3-amino-2,2-dimethylbutanoate |

88413-76-7 | 0.5g |

$685.0 | 2023-05-30 | ||

| Enamine | EN300-4380572-1.0g |

methyl 3-amino-2,2-dimethylbutanoate |

88413-76-7 | 1g |

$714.0 | 2023-05-30 | ||

| Enamine | EN300-4380572-5.0g |

methyl 3-amino-2,2-dimethylbutanoate |

88413-76-7 | 5g |

$2070.0 | 2023-05-30 | ||

| Enamine | EN300-4380572-2.5g |

methyl 3-amino-2,2-dimethylbutanoate |

88413-76-7 | 2.5g |

$1399.0 | 2023-05-30 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747359-1g |

Methyl 3-amino-2,2-dimethylbutanoate |

88413-76-7 | 98% | 1g |

¥3318.00 | 2024-04-27 |

Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

88413-76-7 (Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester) 関連製品

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 57707-64-9(2-azidoacetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:88413-76-7)Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester

清らかである:99%

はかる:1g

価格 ($):427.0